molecular formula C9H6FNO2 B13115390 3-Amino-7-fluoro-2H-chromen-2-one

3-Amino-7-fluoro-2H-chromen-2-one

Cat. No.: B13115390
M. Wt: 179.15 g/mol
InChI Key: XJLZAEHZJGHILM-UHFFFAOYSA-N
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Description

3-Amino-7-fluoro-2H-chromen-2-one is a fluorinated coumarin derivative characterized by an amino group at position 3 and a fluorine atom at position 7 of the benzopyrone scaffold. Coumarins are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The amino group at position 3 introduces hydrogen-bonding capabilities, influencing molecular interactions in biological systems and crystal packing .

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

3-amino-7-fluorochromen-2-one

InChI

InChI=1S/C9H6FNO2/c10-6-2-1-5-3-7(11)9(12)13-8(5)4-6/h1-4H,11H2

InChI Key

XJLZAEHZJGHILM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC(=O)C(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-fluoro-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated benzaldehyde, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-7-fluoro-2H-chromen-2-one may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of green solvents and catalysts to minimize environmental impact. The reaction conditions are optimized to achieve high purity and yield, often involving temperatures ranging from 50°C to 150°C and pressures up to 10 atm.

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-fluoro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted chromen-2-one compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-7-fluoro-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or fluorescent probe.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 3-Amino-7-fluoro-2H-chromen-2-one involves its interaction with various molecular targets. The amino group allows for hydrogen bonding with biological macromolecules, while the fluorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The compound may inhibit specific enzymes or interact with DNA, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Hydroxyl: The fluorine atom in 3-Amino-7-fluoro-2H-chromen-2-one reduces polarity compared to the hydroxyl group in 3-Amino-7-hydroxy-2H-chromen-2-one, enhancing membrane permeability .
  • Amino vs. Acetyl: The amino group (electron-donating) at C3 contrasts with the acetyl group (electron-withdrawing) in 3-Acetyl-7-fluoro-2H-chromen-2-one, altering electronic distribution and reactivity .

Pharmacological Activity

Cytotoxicity in Lung Cancer Cells

Evidence from benzopyranone derivatives (e.g., compounds 5–9 in ) reveals that substituents significantly modulate cytotoxicity:

  • Amino Side Chains: Compounds with amino groups (e.g., diethylaminoethoxy, LD₅₀ = 7.08 μM in A549 cells) exhibit potent activity, likely due to enhanced DNA intercalation or enzyme inhibition .
  • Fluorine Impact: Fluorinated analogs like 3-Amino-7-fluoro-2H-chromen-2-one may show improved metabolic stability over hydroxylated versions, prolonging therapeutic effects .

Hydrogen Bonding and Crystal Packing

The amino group in 3-Amino-7-fluoro-2H-chromen-2-one can form N–H···O/F hydrogen bonds, influencing crystal lattice stability and solubility. In contrast, 3-Acetyl-7-fluoro-2H-chromen-2-one lacks H-bond donors, resulting in weaker intermolecular interactions .

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